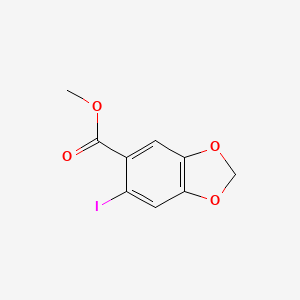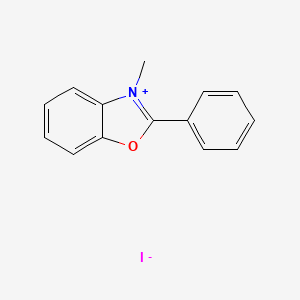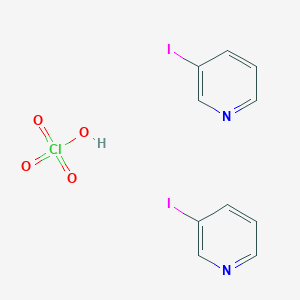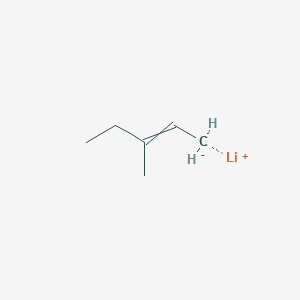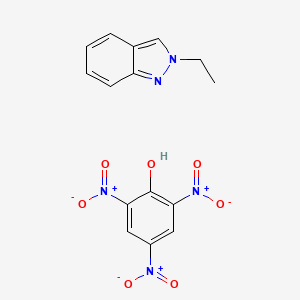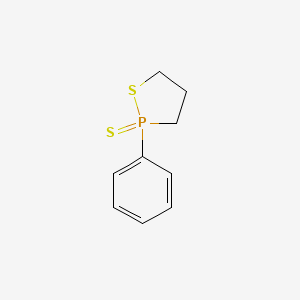
2-Phenyl-1,2lambda~5~-thiaphospholane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1,2lambda~5~-thiaphospholane-2-thione is a heterocyclic compound containing phosphorus and sulfur atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-1,2lambda~5~-thiaphospholane-2-thione can be synthesized through the reaction of dichlorophenylphosphine with an ω-chloroalkanethiol, followed by cyclization with the aid of lithium metal . This method involves the formation of a phosphorus-sulfur bond, which is crucial for the compound’s stability and reactivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,2lambda~5~-thiaphospholane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Phenyl-1,2lambda~5~-thiaphospholane-2-thione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism by which 2-Phenyl-1,2lambda~5~-thiaphospholane-2-thione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique ring structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1,2-oxaphospholane
- 2-Phenyl-1,2-oxaphosphorinane
- 2-Phenyl-1,2-thiaphosphorinane
Uniqueness
2-Phenyl-1,2lambda~5~-thiaphospholane-2-thione is unique due to the presence of both phosphorus and sulfur in its ring structure, which imparts distinct chemical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
61157-03-7 |
|---|---|
Molecular Formula |
C9H11PS2 |
Molecular Weight |
214.3 g/mol |
IUPAC Name |
2-phenyl-2-sulfanylidene-1,2λ5-thiaphospholane |
InChI |
InChI=1S/C9H11PS2/c11-10(7-4-8-12-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |
InChI Key |
GWVYZLBYVGPSRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CP(=S)(SC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


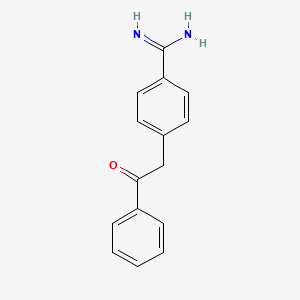


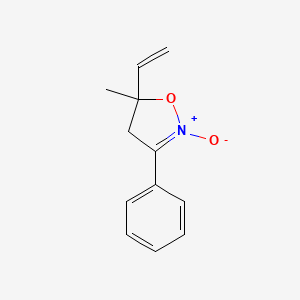
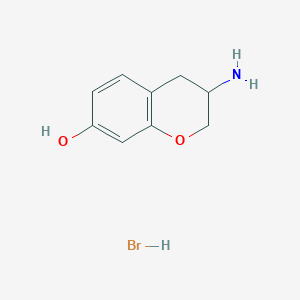
![N-{[3-(Ethenesulfonyl)propanoyl]oxy}-N-methylacetamide](/img/structure/B14584538.png)

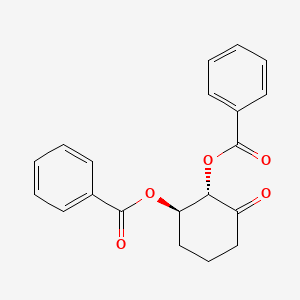
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
